5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride
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Overview
Description
5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride is a spirocyclic indoline compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This compound has garnered attention due to its significant biological activities, particularly in the field of pharmacology and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride typically involves the reaction of a key intermediate, such as 1’-methylspiro[indoline-3,4’-piperidine], with various reagents. For instance, it can react with benzenesulfonyl chloride under alkaline conditions to form its derivatives . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include benzenesulfonyl chloride, methanesulfonic acid, and phenylhydrazine hydrochloride. The reactions are often carried out under reflux conditions in solvents like methanol .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonylated or halogenated derivatives. These derivatives often exhibit enhanced biological activities .
Scientific Research Applications
5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with various biological targets.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins like CDK, c-Met, and EGFR, inhibiting their activity and thereby exerting its anti-tumor effects . The binding involves strong affinity and appropriate binding poses on the amino acid residues in the active sites of these targets .
Comparison with Similar Compounds
Similar Compounds
- 1’-Methylspiro[indoline-3,4’-piperidine]
- Benzyl 5-Methylspiro[indoline-3,4’-piperidine]-1’-carboxylate
Uniqueness
5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Its derivatives have shown significant antiproliferative activities, particularly against cancer cell lines, making it a promising candidate for further research and development .
Properties
IUPAC Name |
5-methylspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNHFBZBDBHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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